molecular formula C29H29N3O2 B2379677 1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 862814-13-9

1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2379677
CAS No.: 862814-13-9
M. Wt: 451.57
InChI Key: RUUIMWUCPLWRED-UHFFFAOYSA-N
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Description

1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic small molecule featuring a 1,2-diketone (ethane-1,2-dione) core. The compound is substituted at the 1-position with a 4-benzhydrylpiperazine moiety and at the 2-position with a 1,2-dimethylindole group. The benzhydryl group (two phenyl rings attached to a central carbon) enhances lipophilicity, which may improve membrane permeability, while the 1,2-dimethylindole moiety contributes to π-π stacking interactions with biological targets .

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2/c1-21-26(24-15-9-10-16-25(24)30(21)2)28(33)29(34)32-19-17-31(18-20-32)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-16,27H,17-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUIMWUCPLWRED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione, with the CAS number 862814-13-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including its effects on different biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C29H29N3O2C_{29}H_{29}N_{3}O_{2} with a molecular weight of approximately 451.6 g/mol. The compound features a piperazine ring and an indole moiety, which are known to contribute to various pharmacological activities.

PropertyValue
Molecular FormulaC29H29N3O2
Molecular Weight451.6 g/mol
CAS Number862814-13-9

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine ring followed by functionalization with the indole derivative. The synthetic routes often utilize established methodologies for constructing complex organic molecules, ensuring high yields and purity.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines, including ovarian cancer xenografts in nude mice, demonstrating tumor growth suppression rates exceeding 100% in some cases .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on human carbonic anhydrases (hCAs), which are important therapeutic targets in treating conditions like glaucoma and cancer. Crystal structure analyses reveal that modifications to the benzhydryl group enhance binding affinity and selectivity towards specific hCA isoforms .

Antimicrobial Activity

Compounds derived from this class have also been assessed for antimicrobial properties. Various derivatives have demonstrated potent activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating a broad spectrum of antimicrobial efficacy .

Case Studies

Case Study 1: Anticancer Efficacy
A study focused on a closely related compound demonstrated significant anticancer activity against ovarian cancer xenografts. The results indicated complete tumor growth suppression in treated groups compared to controls .

Case Study 2: Enzyme Inhibition
Another investigation highlighted the binding interactions of a similar piperazine-based inhibitor with hCA II and hCA VII. The study concluded that structural variations significantly affect the inhibition profile and selectivity towards these enzymes .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of similar structure have shown significant efficacy against various cancer cell lines. In one study, compounds related to this structure demonstrated tumor growth suppression rates exceeding 100% in ovarian cancer xenografts in nude mice. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on human carbonic anhydrases (hCAs), which are therapeutic targets for conditions such as glaucoma and cancer. Crystal structure analyses reveal that modifications to the benzhydryl group enhance binding affinity and selectivity towards specific hCA isoforms . This makes it a valuable candidate for the development of selective inhibitors that could lead to new therapeutic agents.

Antimicrobial Activity

Compounds derived from this class have also been assessed for antimicrobial properties. Various derivatives have shown potent activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating a broad spectrum of antimicrobial efficacy. This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Studies

Case Study 1: Anticancer Efficacy
A study focused on a closely related compound demonstrated significant anticancer activity against ovarian cancer xenografts. The results indicated complete tumor growth suppression in treated groups compared to controls, showcasing the therapeutic potential of compounds similar to 1-(4-benzhydrylpiperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione.

Case Study 2: Enzyme Inhibition
Another investigation highlighted the binding interactions of similar piperazine-based inhibitors with hCA II and hCA VII. The study concluded that structural variations significantly affect the inhibition profile and selectivity towards these enzymes . This insight is critical for designing more effective drugs targeting specific hCA isoforms.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity vs.
  • Toxicity Profile : While CID:507883 shows low toxicity, the target compound’s benzhydryl group may introduce metabolic stability challenges, as bulky aromatic groups often correlate with cytochrome P450 interactions .

Anticancer Activity

  • Target Compound Analogs : Derivatives with diarylmethylpiperazine groups (e.g., 1-(4-diarylmethylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione) exhibit IC₅₀ values of 0.5–10 μM against breast (MCF-7) and liver (HepG2) cancer cell lines, likely via apoptosis induction .
  • FGFR Inhibitors : CID:507883 and CID:23646206 show potent FGFR2 inhibition (IC₅₀ < 1 μM), but the target compound’s benzhydryl group may sterically hinder binding to FGFR’s ATP pocket .

Antiviral Activity

  • HIV Entry Inhibition: The dimethoxyindole analog (CHEMBL522322) blocks HIV gp120-CD4 binding at nanomolar concentrations, a mechanism absent in the target compound due to its lack of polar substituents .

Q & A

Q. Why do computational predictions of logP (lipophilicity) conflict with experimental partition coefficients?

  • Methodological Answer : Adjust force field parameters in molecular dynamics simulations to account for intramolecular hydrogen bonding (e.g., between the dione carbonyl and piperazine N-H groups). Experimental octanol-water partitioning should be performed at multiple pH levels to capture ionization effects .

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